

Synthesis of Boc-beta-iodo-D-Ala-OBzl from D-serine derivatives

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Compound of Interest

Compound Name: *Boc-beta-iodo-D-Ala-OBzl*

Cat. No.: *B164712*

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Application Notes: Synthesis of Boc- β -iodo-D-Ala-OBzl

Introduction

N-Boc- β -iodo-D-alanine benzyl ester (Boc- β -iodo-D-Ala-OBzl) is a valuable synthetic intermediate for the preparation of non-canonical amino acids. The presence of the iodo group at the β -position allows for a variety of subsequent modifications, including palladium-catalyzed cross-coupling reactions to introduce novel side chains.^{[1][2]} This building block is particularly useful in peptide synthesis and drug development for creating peptides with modified properties, such as enhanced stability or biological activity.^[2] The following protocols detail a reliable synthetic route starting from the readily available precursor, D-serine.

Overall Synthetic Pathway

The synthesis involves a four-step sequence starting from D-serine:

- N-protection: The amino group of D-serine is protected with a tert-butyloxycarbonyl (Boc) group.
- C-protection: The carboxylic acid is protected as a benzyl ester (OBzl).
- Hydroxyl Activation: The hydroxyl group of the serine side chain is converted into a good leaving group, typically a tosylate (OTs).

- Iodination: The tosylate group is displaced by an iodide ion via a Finkelstein reaction to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-Boc-D-serine (Boc-D-Ser-OH)

This procedure outlines the protection of the amino group of D-serine using di-tert-butyl dicarbonate (Boc anhydride).

- Materials and Reagents:
 - D-Serine
 - Di-tert-butyl dicarbonate (Boc)₂O
 - Sodium hydroxide (NaOH)
 - Water
 - Ethyl acetate
 - 1 N Potassium bisulfate (KHSO₄)
 - Magnesium sulfate (MgSO₄)
- Procedure:
 - In a flask, dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).
[3]
 - Cool the solution to 0-5 °C in an ice-water bath.
 - Slowly add Boc anhydride (1.0-1.6 equivalents) while maintaining the temperature below 20 °C.[3]
 - Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 12-16 hours.[3]

- Monitor the reaction completion by Thin Layer Chromatography (TLC).
- Once complete, cool the mixture in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.[4]
- Extract the aqueous layer with ethyl acetate (3 times).[4]
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine, typically as a foam or solid. The product is often used in the next step without further purification.

Step 2: Synthesis of N-Boc-D-serine Benzyl Ester (Boc-D-Ser-OBzl)

This protocol describes the esterification of the carboxylic acid group of N-Boc-D-serine.

- Materials and Reagents:

- N-Boc-D-serine
- Benzyl bromide (BnBr)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water and Brine

- Procedure:

- Dissolve N-Boc-D-serine in anhydrous DMF.
- Add solid potassium carbonate (approx. 1.1 equivalents) to the solution.
- Stir the suspension for 10-15 minutes.

- Add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC.
- Upon completion, partition the reaction mixture between ethyl acetate and water.
- Wash the organic phase sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-D-Ser-OBzl.

Step 3: Synthesis of N-Boc-O-tosyl-D-serine Benzyl Ester (Boc-D-Ser(Ts)-OBzl)

This protocol involves the activation of the primary hydroxyl group by converting it to a tosylate. A similar procedure is well-documented for the corresponding methyl ester.[\[1\]](#)

- Materials and Reagents:
 - Boc-D-Ser-OBzl
 - p-Toluenesulfonyl chloride (TsCl)
 - Pyridine or Triethylamine (TEA) with 4-DMAP (catalyst)
 - Dichloromethane (DCM)
 - 1 M HCl solution
 - Saturated NaHCO₃ solution and Brine
- Procedure:
 - Dissolve Boc-D-Ser-OBzl in anhydrous DCM under an inert atmosphere and cool to 0 °C.

- Add triethylamine (approx. 1.5 equivalents) and a catalytic amount of 4-DMAP.
- Slowly add a solution of p-toluenesulfonyl chloride (approx. 1.2 equivalents) in DCM.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor by TLC.
- Once the reaction is complete, dilute with DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The resulting crude product, Boc-D-Ser(Ts)-OBzl, can be purified by recrystallization or column chromatography.

Step 4: Synthesis of N-Boc- β -iodo-D-Ala-OBzl

This final step is a Finkelstein reaction where the tosylate is displaced by iodide. The protocol is adapted from the synthesis of the methyl ester analog.[1]

- Materials and Reagents:

- Boc-D-Ser(Ts)-OBzl
- Sodium iodide (NaI)
- Acetone
- Ethyl acetate
- Saturated sodium thiosulfate (Na₂S₂O₃) solution and Brine

- Procedure:

- In a round-bottomed flask protected from light, dissolve Boc-D-Ser(Ts)-OBzl in acetone.
- Add sodium iodide (1.2-1.5 equivalents) in one portion.[1]

- Stir the reaction mixture vigorously at room temperature in the dark for 3-4 days.[1] It may be necessary to add an additional portion of NaI to drive the reaction to completion.[1]
- Monitor the reaction progress by TLC.
- After completion, concentrate the mixture under reduced pressure to remove most of the acetone.
- Partition the residue between ethyl acetate and water.
- Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the final product, Boc- β -iodo-D-Ala-OBzl. The pure product is a solid with a melting point of 80-84 °C.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of β -iodo-alanine derivatives. Yields are based on analogous reactions reported in the literature and may vary.

Step	Reaction	Key Reagents	Conditions	Yield (%)	Reference
1	N-Boc Protection	D-Serine, (Boc) ₂ O, NaOH	0 °C to RT, 16h	>90%	[3]
2	Benzyl Esterification	Boc-D-Ser-OH, BnBr, K ₂ CO ₃	RT, 12-16h	80-90%	(Analogous)
3	Tosylation	Boc-D-Ser-OBzl, TsCl, TEA	0 °C to RT, 12-24h	85-95%	(Analogous)
4	Iodination (Finkelstein)	Boc-D-Ser(Ts)-OBzl, NaI	RT, 3-4 days, Dark	68-85%	[1][6]

Visual Workflow

The following diagram illustrates the synthetic workflow from the starting material to the final product.



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Caption: Synthetic route for Boc-β-iodo-D-Ala-OBzl from D-Serine.

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